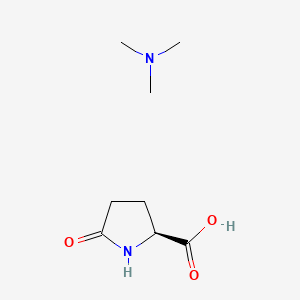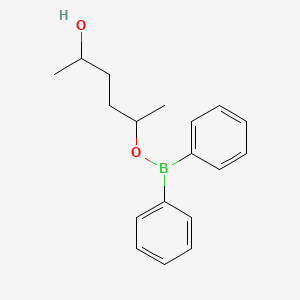
2-Diphenylboryloxy-5-hydroxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylboryloxy-5-hydroxyhexane is an organic compound that features a boron atom bonded to two phenyl groups and an oxygen atom, which is further connected to a hexane chain with a hydroxyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylboryloxy-5-hydroxyhexane typically involves the reaction of diphenylborinic acid with a suitable hexane derivative. One common method is the reaction of diphenylborinic acid with 5-hydroxyhexan-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diphenylboryloxy-5-hydroxyhexane can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups attached to the boron atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-diphenylboryloxy-5-oxohexane.
Reduction: Formation of this compound derivatives with different alcohol groups.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Diphenylboryloxy-5-hydroxyhexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Diphenylboryloxy-5-hydroxyhexane involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylborinic acid: A precursor in the synthesis of 2-Diphenylboryloxy-5-hydroxyhexane.
5-Hydroxyhexan-2-one: Another precursor used in the synthesis.
Phenylboronic acid: Shares similar boron chemistry but lacks the hexane chain.
Uniqueness
This compound is unique due to the combination of its boron-containing moiety and the hexane chain with a hydroxyl group
Propriétés
Numéro CAS |
115169-08-9 |
|---|---|
Formule moléculaire |
C18H23BO2 |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
5-diphenylboranyloxyhexan-2-ol |
InChI |
InChI=1S/C18H23BO2/c1-15(20)13-14-16(2)21-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,20H,13-14H2,1-2H3 |
Clé InChI |
JNGGDLCNNDFLOW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


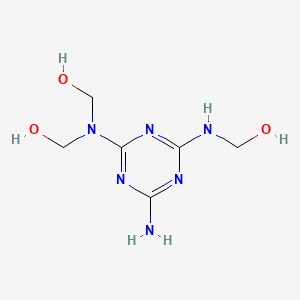
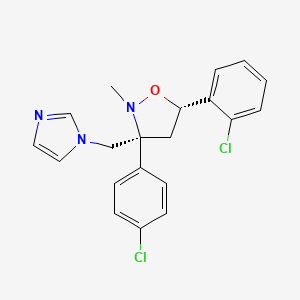
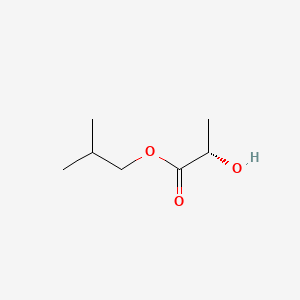

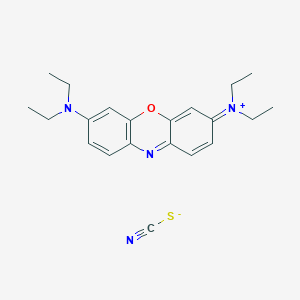

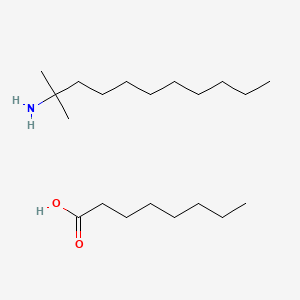
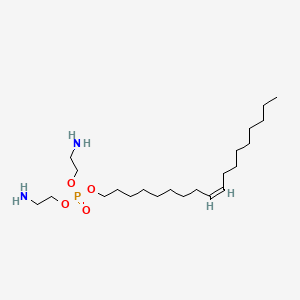
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
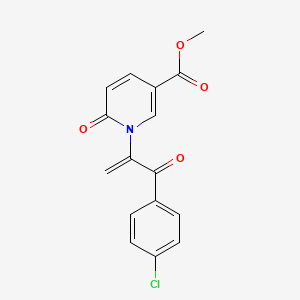
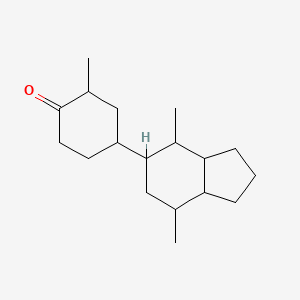
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
